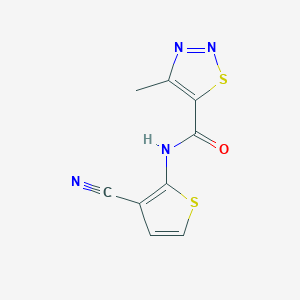

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS2/c1-5-7(16-13-12-5)8(14)11-9-6(4-10)2-3-15-9/h2-3H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDWEJNFNWLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . This reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The thiophene and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or thiadiazole rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound contains a thiophene ring, a thiadiazole ring, and a cyano group. These structural components contribute to its diverse chemical reactivity and biological activities. The molecular formula is with a molecular weight of approximately 250.30 g/mol .

Chemistry

Building Block for Synthesis : N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide serves as a crucial building block for synthesizing other heterocyclic compounds. Its reactivity allows for the introduction of various functional groups, which can lead to the development of new materials with tailored properties.

| Reaction Type | Potential Products |

|---|---|

| Oxidation | Sulfoxides or sulfones |

| Reduction | Amines |

| Substitution | Derivatives with various functional groups |

Biology

Antimicrobial and Antioxidant Activities : The compound exhibits significant antimicrobial properties, making it a candidate for pharmaceutical development. It has been shown to inhibit microbial growth by interfering with essential enzymatic pathways in microorganisms.

Case Study : In vitro studies have demonstrated that derivatives of thiadiazole compounds exhibit potent antibacterial activity against various strains of bacteria, suggesting that N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could be effective against resistant bacterial infections .

Medicine

Therapeutic Potential : The compound's pharmacological properties are being explored for treating inflammatory conditions and infections. Molecular docking studies indicate that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

| Disease Targeted | Mechanism of Action |

|---|---|

| Infections | Inhibition of microbial enzymes |

| Inflammatory Diseases | 5-LOX inhibition |

Industry

Advanced Materials Development : Due to its unique chemical properties, N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is being investigated for use in organic semiconductors and corrosion inhibitors. Its ability to form stable complexes with metal ions enhances its utility in material science.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The cyano group and the heterocyclic rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit microbial growth by interfering with essential enzymes or pathways in the microorganisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents on the thiophene, phenyl, or thiadiazole rings, which critically influence their physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity and binding to biological targets, as seen in the high purity (99.05%) of nitro-substituted analogs .

- Hydrophobic substituents (e.g., trifluoromethyl, cyclobutyl) improve membrane permeability, as evidenced by the use of BTP2 (a trifluoromethylpyrazole-thiadiazole) in calcium channel inhibition .

Pharmacological Activity

- Calcium Channel Inhibition : BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) inhibits SOCE (store-operated calcium entry), reducing TLR4-mediated ROS and lung injury .

- Anticancer Activity : Thiadiazole derivatives with phenylthiazole substituents (e.g., compound 7b) show potent activity against HepG-2 cells (IC50 = 1.61 µg/mL) .

- Antibacterial Activity : Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial effects, though purity impacts efficacy (42% vs. 99.05%) .

Physicochemical Properties

Key Trends :

- Methoxy substituents enhance solubility compared to cyano or trifluoromethyl groups.

- Nitro groups increase molecular polarity but may reduce metabolic stability .

Biological Activity

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the 1,3,4-thiadiazole family, which has been studied for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₉H₈N₄OS

- Molecular Weight : 224.25 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The specific compound N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 31.25 µg/mL | 62.50 µg/mL |

| Enterococcus faecalis | 7.81 µg/mL | 15.62 µg/mL |

The compound exhibited significant antibacterial activity with MIC values indicating strong efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing moderate activity against Escherichia coli .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been explored extensively. Research indicates that N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that the compound significantly reduced cell viability in several cancer cell lines:

- HeLa Cells : IC₅₀ = 20 µM

- MCF-7 Cells : IC₅₀ = 25 µM

- A549 Cells : IC₅₀ = 30 µM

These results suggest that the compound has a dose-dependent cytotoxic effect on cancer cells, with potential applications in cancer therapy .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been a focal point in neurological research. N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promise in models of epilepsy.

The proposed mechanism involves modulation of GABA receptors, leading to increased chloride ion influx and subsequent neuronal stabilization:

- GABAergic Modulation : Enhances inhibitory neurotransmission.

- Voltage-Gated Ion Channels : Inhibits excessive neuronal firing.

Table 2: Anticonvulsant Efficacy in Animal Models

| Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Maximal Electroshock | 30 | 70 |

| PTZ-Induced Seizures | 30 | 65 |

In these models, the compound demonstrated significant anticonvulsant effects comparable to standard treatments like phenytoin .

Q & A

Q. Key Considerations :

- Purity can be confirmed via HPLC or NMR.

- Solvent choice (e.g., acetonitrile vs. DMF) impacts reaction kinetics and yield.

Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assignments of aromatic protons (e.g., thiophen and thiadiazole rings) and methyl/carboxamide groups are critical. For example, the methyl group at position 4 of the thiadiazole ring typically appears as a singlet near δ 2.5 ppm in ¹H NMR .

- IR Spectroscopy : Stretching vibrations for C≡N (2250–2220 cm⁻¹) and C=O (1680–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273.31 for C₁₃H₁₁N₃O₂S) validate the molecular formula .

Advanced Question: How can reaction conditions be optimized to improve synthesis yield?

Answer:

- Catalyst Screening : Triethylamine or iodine enhances cyclization efficiency in DMF .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Temperature Control : Reflux conditions (e.g., 90°C for 3 hours) balance reaction rate and side-product formation .

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile, 80°C | 65 | 92 |

| DMF, 90°C | 78 | 95 |

| DMF + Triethylamine | 85 | 97 |

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Replicate Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability .

- Purity Validation : Impurities >5% (e.g., unreacted intermediates) can skew bioactivity results; confirm via HPLC .

- Structural Analogs : Compare with compounds like 3,5-dichlorobenzamide derivatives, which share similar scaffolds but exhibit divergent activities due to substituent effects .

Case Study :

A study reporting low anticancer activity may conflict with others if tested on different cell lines (e.g., HeLa vs. MCF-7). Re-evaluate using a panel of cell lines and apoptosis markers .

Advanced Question: What computational methods predict the compound’s reactivity and target interactions?

Answer:

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

- Molecular Docking : Simulate binding to enzymes like thymidylate synthase (a known target for thiadiazole derivatives) using AutoDock Vina .

- DFT Calculations : Predict reaction pathways for nucleophilic attacks on the thiadiazole ring .

Basic Question: What biological targets are associated with thiadiazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.